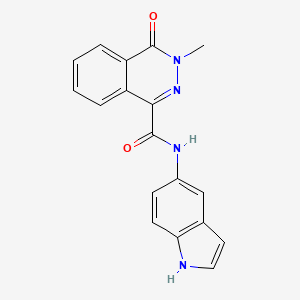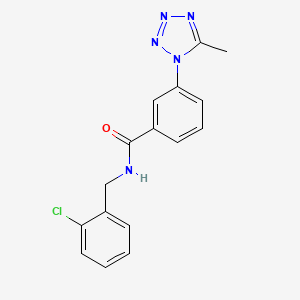![molecular formula C17H15N3O5S B15103819 Ethyl 2-{[(4-hydroxy-6-methoxyquinolin-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B15103819.png)
Ethyl 2-{[(4-hydroxy-6-methoxyquinolin-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-{[(4-hydroxy-6-methoxyquinolin-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline moiety, a thiazole ring, and an ester functional group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(4-hydroxy-6-methoxyquinolin-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Derivative: The starting material, 4-hydroxy-6-methoxyquinoline, is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Coupling with Thiazole: The quinoline derivative is then coupled with a thiazole moiety through a carbonylation reaction. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
Ethyl 2-{[(4-hydroxy-6-methoxyquinolin-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted quinoline or thiazole derivatives.
科学的研究の応用
Ethyl 2-{[(4-hydroxy-6-methoxyquinolin-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of Ethyl 2-{[(4-hydroxy-6-methoxyquinolin-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets within cells. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the thiazole ring can interact with enzymes, inhibiting their activity and affecting various metabolic pathways. These interactions contribute to the compound’s antimicrobial and anticancer properties.
類似化合物との比較
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share the quinoline core structure and exhibit similar biological activities.
2-Aminothiazole Derivatives: These compounds contain the thiazole ring and are known for their antimicrobial properties.
Quinolinyl-pyrazoles: These compounds have a quinoline moiety and are investigated for their pharmacological potential.
Uniqueness
Ethyl 2-{[(4-hydroxy-6-methoxyquinolin-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is unique due to the combination of the quinoline and thiazole rings, which confer distinct chemical reactivity and biological activity. The presence of both moieties allows for a broader range of interactions with biological targets, enhancing its potential as a therapeutic agent.
特性
分子式 |
C17H15N3O5S |
|---|---|
分子量 |
373.4 g/mol |
IUPAC名 |
ethyl 2-[(6-methoxy-4-oxo-1H-quinoline-3-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H15N3O5S/c1-3-25-16(23)13-8-26-17(19-13)20-15(22)11-7-18-12-5-4-9(24-2)6-10(12)14(11)21/h4-8H,3H2,1-2H3,(H,18,21)(H,19,20,22) |
InChIキー |
BDSHKZCSADJVDT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(benzo[d]thiazol-2-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B15103757.png)
![N-{4-[(2-methoxyethyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B15103761.png)
![N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-methyl-1H-indole-2-carboxamide](/img/structure/B15103773.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B15103780.png)
![N-{2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B15103788.png)
![3-(4-methoxyphenyl)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B15103791.png)
![N-(2-methoxyphenyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B15103797.png)
![N-[3-(acetylamino)phenyl]-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B15103799.png)

![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-methyl-1,3-benzothiazole-6-carboxamide](/img/structure/B15103826.png)
methanone](/img/structure/B15103833.png)
![1-[(4-Chlorophenyl)methoxy]-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol](/img/structure/B15103841.png)
